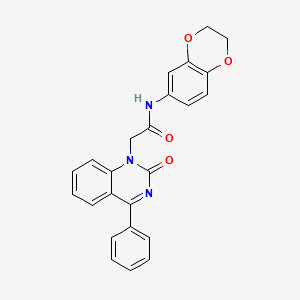![molecular formula C15H21NO2 B6498144 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one CAS No. 1490589-92-8](/img/structure/B6498144.png)
4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one, also known as 4-HM-PP, is an organic compound with a variety of applications in scientific research. It is a colorless liquid with a molecular weight of 206.3 g/mol and a boiling point of 171.1 °C. 4-HM-PP has been used in a variety of laboratory experiments due to its unique chemical and physical properties. In
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as 4-hydroxy-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one (4-HPP) and 4-hydroxy-1-{[4-(propan-2-yl)phenyl]methyl}piperidin-2-one (4-HPPO). It has also been used as a ligand for the synthesis of metal complexes, such as those of ruthenium, osmium, and palladium. Additionally, 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one has been used in the synthesis of biologically active compounds, such as inhibitors of DNA polymerases and proteases.
Mecanismo De Acción
The mechanism of action of 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as DNA polymerases and proteases, by binding to the active sites of these enzymes and preventing them from performing their normal functions. Additionally, 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one may act as a chelating agent, binding to metal ions and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one are not fully understood. However, it has been shown to inhibit the activity of DNA polymerases and proteases, which are essential enzymes for the replication and transcription of genetic material. Additionally, 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one has been shown to bind to metal ions, which can affect the activity of other enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one in laboratory experiments is its low cost and availability. Additionally, it is relatively stable, with a boiling point of 171.1 °C, which makes it suitable for use in a variety of laboratory experiments. The main limitation of using 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
The potential future directions for 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one research include further exploration of its biochemical and physiological effects, as well as its potential applications as a ligand for the synthesis of metal complexes. Additionally, further research into its mechanism of action and its potential use as an inhibitor of enzymes, such as DNA polymerases and proteases, could lead to the development of novel therapeutic agents. Finally, further research into its solubility in aqueous solutions could lead to the development of new methods for its synthesis and purification.
Métodos De Síntesis
The synthesis of 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one involves the condensation of aldehyde, 4-hydroxymethylpyrrolidin-2-one, and 4-propylphenylmethyl chloride. This reaction is conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), at temperatures up to 80°C. The reaction is typically completed within 1-2 hours. The product can then be purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-1-[(4-propan-2-ylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)14-5-3-12(4-6-14)8-16-9-13(10-17)7-15(16)18/h3-6,11,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFVBGZXKRFIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B6498061.png)
![4-[4-(methylsulfanyl)phenyl]-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6498064.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B6498068.png)
![4-({1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498075.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6498084.png)
![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498094.png)
![N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498097.png)

![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6498133.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6498137.png)
![1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498149.png)
![1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498157.png)
![2-(2,5-difluorophenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6498161.png)
![methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate](/img/structure/B6498164.png)